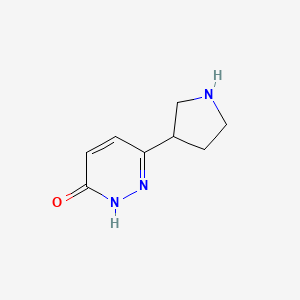
6-(Pyrrolidin-3-yl)pyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(pyrrolidin-3-yl)-2,3-dihydropyridazin-3-one is a heterocyclic compound that features a pyrrolidine ring fused to a pyridazinone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(pyrrolidin-3-yl)-2,3-dihydropyridazin-3-one typically involves the reaction of pyrrolidine derivatives with appropriate pyridazinone precursors. One common method involves the use of reductive amination reactions, where pyrrolidine is reacted with a suitable aldehyde or ketone in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. Catalysts such as cobalt or nickel can be used to facilitate regio- and enantioselective hydroalkylation reactions, providing high efficiency and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
6-(pyrrolidin-3-yl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of palladium on carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding pyridazinone oxides.
Reduction: Formation of fully reduced pyrrolidine derivatives.
Substitution: Formation of substituted pyridazinone derivatives.
Aplicaciones Científicas De Investigación
6-(pyrrolidin-3-yl)-2,3-dihydropyridazin-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antiviral properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 6-(pyrrolidin-3-yl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the specific enzyme and inhibitor structure .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine: A simpler structure with a five-membered nitrogen-containing ring.
Pyridazinone: A six-membered ring with two nitrogen atoms and a ketone group.
Pyrrolizine: A fused bicyclic structure containing a pyrrolidine ring.
Uniqueness
6-(pyrrolidin-3-yl)-2,3-dihydropyridazin-3-one is unique due to its fused ring structure, which combines the properties of both pyrrolidine and pyridazinone. This fusion enhances its potential biological activity and allows for greater structural diversity in drug design .
Propiedades
Fórmula molecular |
C8H11N3O |
|---|---|
Peso molecular |
165.19 g/mol |
Nombre IUPAC |
3-pyrrolidin-3-yl-1H-pyridazin-6-one |
InChI |
InChI=1S/C8H11N3O/c12-8-2-1-7(10-11-8)6-3-4-9-5-6/h1-2,6,9H,3-5H2,(H,11,12) |
Clave InChI |
SRKTYRRCSOKFNG-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC1C2=NNC(=O)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















